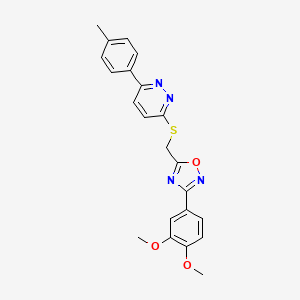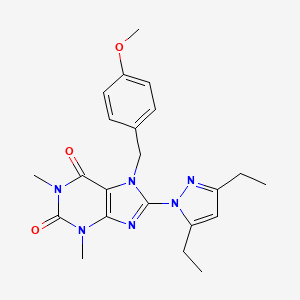![molecular formula C17H18Cl2N6O B2667895 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 872621-67-5](/img/structure/B2667895.png)
2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of fused heterocyclic system . These types of compounds are of great interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . Theoretical investigations can also provide insights into the dipole moment, polarizability, and first-order hyperpolarizability .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR spectrum can be determined . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study focuses on the synthesis of novel compounds, including pyridine derivatives, through the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the production of compounds with variable and modest antimicrobial activity against bacteria and fungi. The study indicates a methodological approach to synthesizing compounds with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Structural Studies and Hydrogen Bonding
Another study delves into the structural aspects of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing how these compounds form hydrogen-bonded sheets or frameworks, depending on their hydration status. This structural insight is crucial for understanding the molecular interactions and potential therapeutic applications of such compounds (Trilleras et al., 2008).
Novel Isoxazolines and Isoxazoles Derivatives
Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been conducted, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine in creating compounds with potential biological activity. This work showcases the ability to derive new structures from pyrazolo[3,4-d]pyrimidine derivatives, expanding the chemical space for potential drug discovery (Rahmouni et al., 2014).
Antimicrobial and Anticancer Agents
Further research has been conducted on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their antimicrobial and anticancer activities. This study highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating various diseases, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUYPIFCUHZMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)


![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)




![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2667831.png)

